molecular formula C18H19ClFNO2 B2860550 2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1797088-75-5

2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2860550
CAS No.: 1797088-75-5
M. Wt: 335.8
InChI Key: PPBJZZPXUCZEAE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2-chlorophenylamine with 2-(2-fluorophenyl)-2-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile under reflux conditions to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-hydroxypropyl]acetamide
  • **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-ethoxypropyl]acetamide
  • **2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methylpropyl]acetamide

Uniqueness

2-(2-Chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c1-18(23-2,14-8-4-6-10-16(14)20)12-21-17(22)11-13-7-3-5-9-15(13)19/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJZZPXUCZEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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